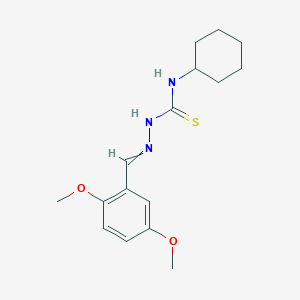

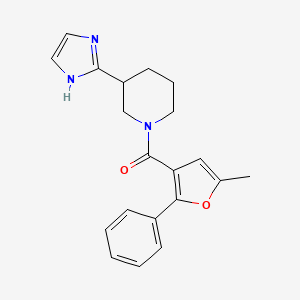

2,5-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of these compounds often features interesting configurations. For instance, the crystal and molecular structure of a p-aminobenzaldehyde cyclohexylthiosemicarbazone showed a monoclinic crystal system with specific bond angles and hydrogen bonding patterns (Koo, Kim, & Park, 1981).

Chemical Reactions and Properties

The chemical reactions of thiosemicarbazones and their complexes can be diverse. The formation of complexes with different metals, such as organotin(IV), and their subsequent biological activities have been explored (Haque, Salam, & Arafath, 2015).

Physical Properties Analysis

Physical properties like crystal structure and hydrogen bonding patterns are crucial aspects. For example, studies show how different bonding configurations can influence the overall structure of the compound (Koo, Kim, & Park, 1981).

Chemical Properties Analysis

The chemical properties, such as reactivity with various metals and the formation of complexes, are significant. The research on organotin(IV) complexes gives insights into how these compounds interact chemically and form new structures (Haque, Salam, & Arafath, 2015).

Aplicaciones Científicas De Investigación

Catalytic Activity and Redox Behavior

- Research indicates that complexes derived from related thiosemicarbazone compounds demonstrate marked stabilization of redox states and enhanced catalytic activity. Specifically, studies on metal complexes involving S-methylisothiosemicarbazone ligands with -SR groups positioned ortho to the phenolic oxygen have shown remarkable efficiency in the selective oxidation of alcohols. This implies potential applications in catalysis, particularly in oxidation reactions, where these complexes facilitate high yields of carbonyl products under certain conditions (Arion et al., 2013).

Antioxidant and Cytotoxicity Potential

- Derivatives of di- and tri-hydroxybenzaldehydes, which share structural similarities with 2,5-dimethoxybenzaldehyde thiosemicarbazones, have been investigated for their cytotoxic effects on tumor cells. These studies suggest potential chemopreventive or chemotherapeutic applications against specific cancer cell lines, highlighting the importance of the benzaldehyde core and its modifications in developing anti-cancer agents (Tseng et al., 2001).

Structural Analysis and Properties

- Structural analysis of compounds related to 2,5-dimethoxybenzaldehyde thiosemicarbazone, such as p-aminobenzaldehyde cyclohexylthiosemicarbazone, provides insights into their molecular conformation, highlighting the significance of hydrogen bonding in stabilizing dimer-like units. Such structural investigations are crucial for understanding the physicochemical properties and reactivity of these compounds, which can inform their practical applications in material science and molecular engineering (Koo et al., 1981).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-20-14-8-9-15(21-2)12(10-14)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZJROJNKZSULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=S)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[(2,5-dimethoxyphenyl)methylideneamino]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)